molecular formula C27H20F3NO4S B13504724 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

Cat. No.: B13504724
M. Wt: 511.5 g/mol
InChI Key: BFJZRURBLLAROI-QFIPXVFZSA-N
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid is a complex organic compound It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized through a series of reactions involving thiophene and benzene derivatives.

    Coupling Reaction: The protected amino acid is coupled with the benzothiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl group and benzothiophene ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiazol-2-yl]propanoic acid

Uniqueness

The presence of the benzothiophene moiety and the trifluoromethyl group distinguishes (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid from other similar compounds

Properties

Molecular Formula

C27H20F3NO4S

Molecular Weight

511.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid

InChI

InChI=1S/C27H20F3NO4S/c28-27(29,30)21-10-5-11-23-24(21)15(14-36-23)12-22(25(32)33)31-26(34)35-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,14,20,22H,12-13H2,(H,31,34)(H,32,33)/t22-/m0/s1

InChI Key

BFJZRURBLLAROI-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC(=C54)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC(=C54)C(F)(F)F)C(=O)O

Origin of Product

United States

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